![molecular formula C12H15NO4S B13502698 N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine CAS No. 825635-19-6](/img/structure/B13502698.png)
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and as a biochemical reagent due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine can be synthesized through the reaction of 2-methyl-D-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction typically occurs at room temperature and results in the formation of the benzyloxycarbonyl-protected cysteine derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis or other deprotection methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Palladium on carbon (Pd/C) in the presence of hydrogen gas is often used for the removal of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Deprotection: Formation of the free amino group on the cysteine derivative.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Reagent: Employed in various biochemical assays and experiments.
Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Proteomics: Utilized in the study of protein structure and function.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-serine
- N-[(Benzyloxy)carbonyl]-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine is unique due to the presence of the methyl group on the cysteine backbone, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are important.
Propriétés
Numéro CAS |
825635-19-6 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1 |
Clé InChI |
QIUCNBFBTNPRPK-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@](CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


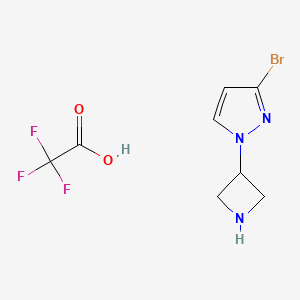
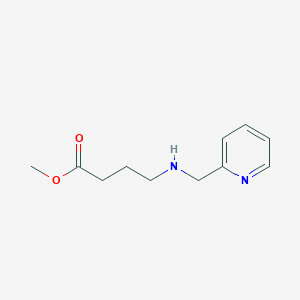
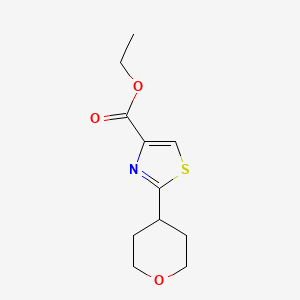
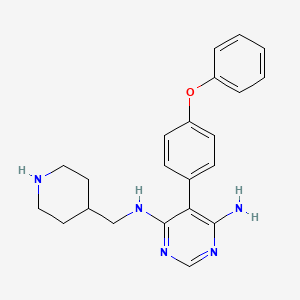

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
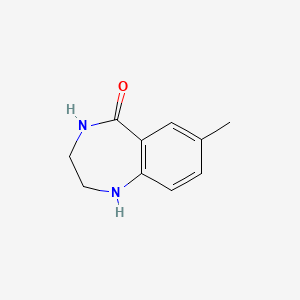
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
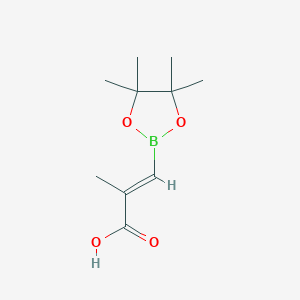
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)

![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
